molecular formula C14H19ClN4O3 B2864906 Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate CAS No. 2378502-63-5

Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate

Cat. No.: B2864906
CAS No.: 2378502-63-5
M. Wt: 326.78
InChI Key: DRDUPDHNAJYYLW-UHFFFAOYSA-N
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Description

"Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate" is a synthetic azetidine derivative characterized by a tert-butyl carbamate group at the 1-position of the azetidine ring and a 6-chloropyridazine-3-carbonyl-methylamino substituent at the 3-position. The chloropyridazine moiety may enhance electrophilicity and binding affinity to biological targets, while the tert-butyl group likely improves metabolic stability .

Properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-7-9(8-19)18(4)12(20)10-5-6-11(15)17-16-10/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDUPDHNAJYYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Azetidine derivatives bearing aromatic or heterocyclic substituents are common in drug discovery. Key examples include:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Features
Target Compound 6-Chloropyridazine-3-carbonyl-methylamino Not explicitly provided Not available Chloropyridazine enhances electrophilicity; tert-butyl improves stability.
tert-Butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate 5-Nitro-pyrimidinyl-amino ~428.45 (C23H29N5O4) Not provided Nitropyrimidine group may confer redox activity; dibenzylamino enhances lipophilicity.
tert-Butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate 4-Phenylquinolin-2-yl-amino ~433.51 (C26H27N3O2) Not provided Quinoline moiety offers π-π stacking potential; phenyl group increases bulk.

Key Findings :

  • The chloropyridazine group in the target compound differs from nitropyrimidine (electron-withdrawing) and quinoline (bulky aromatic) substituents, suggesting distinct electronic and steric interactions in target binding .
  • The tert-butyl carbamate group is conserved across these analogues, indicating its role as a protective group during synthesis or a stability enhancer .

Fluorinated Azetidine Derivatives

Fluorinated analogues are notable for their enhanced metabolic stability and bioavailability:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate Fluoromethyl ~203.22 (C9H16FNO2) 1228581-12-1 Fluorine increases electronegativity; may improve CNS penetration.
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluoro + hydroxymethyl ~219.23 (C10H16FNO3) 1083181-23-0 Hydroxymethyl adds polarity; fluorine balances lipophilicity.

Key Findings :

  • Fluorine substitution in these compounds contrasts with the chloropyridazine group in the target compound. While fluorine enhances metabolic stability, chlorine in pyridazine may increase electrophilicity and reactivity in cross-coupling reactions .
  • Hydroxymethyl groups in fluorinated derivatives improve water solubility, a feature absent in the target compound’s hydrophobic chloropyridazine substituent .

Amino- and Methylamino-Substituted Analogues

Amino-functionalized azetidines are versatile intermediates in organic synthesis:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl 3-(methylamino)azetidine-1-carboxylate Methylamino ~186.24 (C9H18N2O2) 454703-20-9 Methylamino group facilitates nucleophilic reactions; low molecular weight.
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino + hydroxymethyl 202.25 (C9H18N2O3) 1262411-27-7 Bifunctional (amino and hydroxymethyl) for diverse derivatization.

Key Findings :

  • The methylamino group in the target compound’s substituent may enhance hydrogen-bonding capacity compared to primary amino groups in analogues like .
  • The hydroxymethyl group in offers a site for further functionalization, whereas the chloropyridazine group in the target compound may limit such modifications .

Physicochemical Data :

  • The tert-butyl group consistently contributes to high hydrophobicity (logP ~2.5–3.5) across analogues .
  • Chloropyridazine’s electron-deficient nature may lower the pKa of adjacent groups compared to electron-rich substituents like quinoline .

Research Implications

  • Medicinal Chemistry : The target compound’s chloropyridazine group could position it as a kinase inhibitor scaffold, contrasting with fluorinated derivatives’ roles in CNS-targeting agents .
  • Synthetic Utility: The methylamino linkage in the target compound offers stability under acidic conditions, whereas hydroxymethyl or primary amino groups in analogues enable orthogonal reactivity .

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